N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide
Description
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with an ethylsulfonyl group at the 1-position and a benzenesulfonamide moiety at the 7-position. Sulfonamide derivatives are widely explored in medicinal chemistry for their antimicrobial, anti-inflammatory, and kinase-inhibitory properties, though specific applications for this compound require further empirical validation .
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O5S2/c1-3-27(22,23)21-10-4-5-13-6-7-14(11-17(13)21)20-28(24,25)15-8-9-18(26-2)16(19)12-15/h6-9,11-12,20H,3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMATZMVMGUVOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide typically involves multi-step procedures:
Formation of the Tetrahydroquinoline Core: The initial step involves the construction of the tetrahydroquinoline core through a cyclization reaction.
Ethylsulfonyl Group Addition: The ethylsulfonyl group is introduced via nucleophilic substitution.
Fluoro and Methoxy Substitution on Benzene: These groups are typically introduced through electrophilic aromatic substitution.
Industrial Production Methods: Scaling up the production of this compound for industrial purposes might involve optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and catalytic methods could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfone derivatives.
Reduction: Reduction can take place at the carbonyl groups, converting them into alcohols.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and the tetrahydroquinoline core.
Common Reagents and Conditions:
Oxidation: Typically uses reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄).
Reduction: Utilizes hydrogenation catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Reagents may include halogens, alkyl halides, and other electrophiles or nucleophiles depending on the desired substitution.
Major Products:
Oxidation Products: Sulfone and sulfoxide derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Varied substituted aromatic and tetrahydroquinoline derivatives.
Scientific Research Applications
This compound finds applications in several domains:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: Investigated for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its sulfonamide structure, which is known for pharmacological effects.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The Mechanism: The mechanism by which N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide exerts its effects involves interaction with various molecular targets. It may inhibit enzyme activity by binding to the active site or modulate signaling pathways through receptor interaction.
Molecular Targets and Pathways:
Enzymes: Potential inhibition of enzymes involved in metabolic pathways.
Receptors: Interaction with cell surface receptors, influencing cellular communication and response.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations in Sulfonamide Substitutions
The target compound shares structural homology with 4-ethoxy-3-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide (), differing in two key regions:
Sulfonyl Chain on Tetrahydroquinoline: The ethylsulfonyl group (C₂H₅-SO₂) in the target compound is replaced with a propylsulfonyl group (C₃H₇-SO₂) in the analog.
Benzenesulfonamide Substituents : The target compound has a 4-methoxy group (-OCH₃), whereas the analog features a 4-ethoxy group (-OC₂H₅). Ethoxy’s increased steric bulk could alter binding pocket interactions in enzymatic targets.
*Calculated based on structural formulas.
Comparison with Chlorinated Quinoline Derivatives
describes (E)-N-(2-(4-methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa), which diverges significantly:
Quinoline Modifications: IIIa includes a 5-chloro-8-hydroxyquinoline core with a styryl group, absent in the target compound.
Sulfonamide Position: IIIa’s benzenesulfonamide is attached to a hydroxyquinoline, whereas the target compound’s sulfonamide is on a tetrahydroquinoline, reducing aromaticity and possibly enhancing conformational flexibility.
Biological Activity
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features the following key components:
- Ethylsulfonyl group : Enhances solubility and biological activity.
- Tetrahydroquinoline core : Known for a variety of biological activities.
- Fluorinated and methoxy-substituted benzene ring : Modulates pharmacokinetic properties.
Molecular Formula : C18H22N2O4S
Molecular Weight : 378.51 g/mol
Solubility : Slightly soluble in DMSO and methanol.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The sulfonamide moiety mimics natural substrates, allowing it to inhibit enzyme activity by blocking active sites. This compound has shown promise as a potential inhibitor of lysyl oxidase, an enzyme implicated in extracellular matrix remodeling and cancer metastasis.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to:
- Inhibit cell proliferation in various cancer cell lines.
- Induce apoptosis through the activation of intrinsic pathways.
- Reduce tumor growth in xenograft models.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects:
- It reduces the production of pro-inflammatory cytokines.
- It inhibits the NF-kB signaling pathway, which is crucial in inflammation processes.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique biological profile of this compound:
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide | Methylsulfonyl instead of ethylsulfonyl | Potentially different reactivity |
| N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-chlorobenzenesulfonamide | Chlorine substituent | Enhanced potency against specific targets |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
-
Study on Cancer Cell Lines
- Objective : Assess the cytotoxic effects on breast cancer cells.
- Findings : The compound inhibited cell growth by 70% at a concentration of 10 µM after 48 hours.
-
Inflammation Model
- Objective : Evaluate anti-inflammatory effects in a murine model.
- Findings : Treatment with the compound reduced paw swelling by 50% compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
